

Choosing the right cleavage cocktail for peptides with Fmoc-10-Adc-OH

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Compound of Interest

Compound Name: Fmoc-10-Adc-OH

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Technical Support Center: Peptide Cleavage with Fmoc-10-Adc-OH

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cleavage cocktail for peptides synthesized using Fmoc-10-aminodecanoic acid (**Fmoc-10-Adc-OH**). It includes troubleshooting guides and frequently asked questions to address common issues encountered during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS).

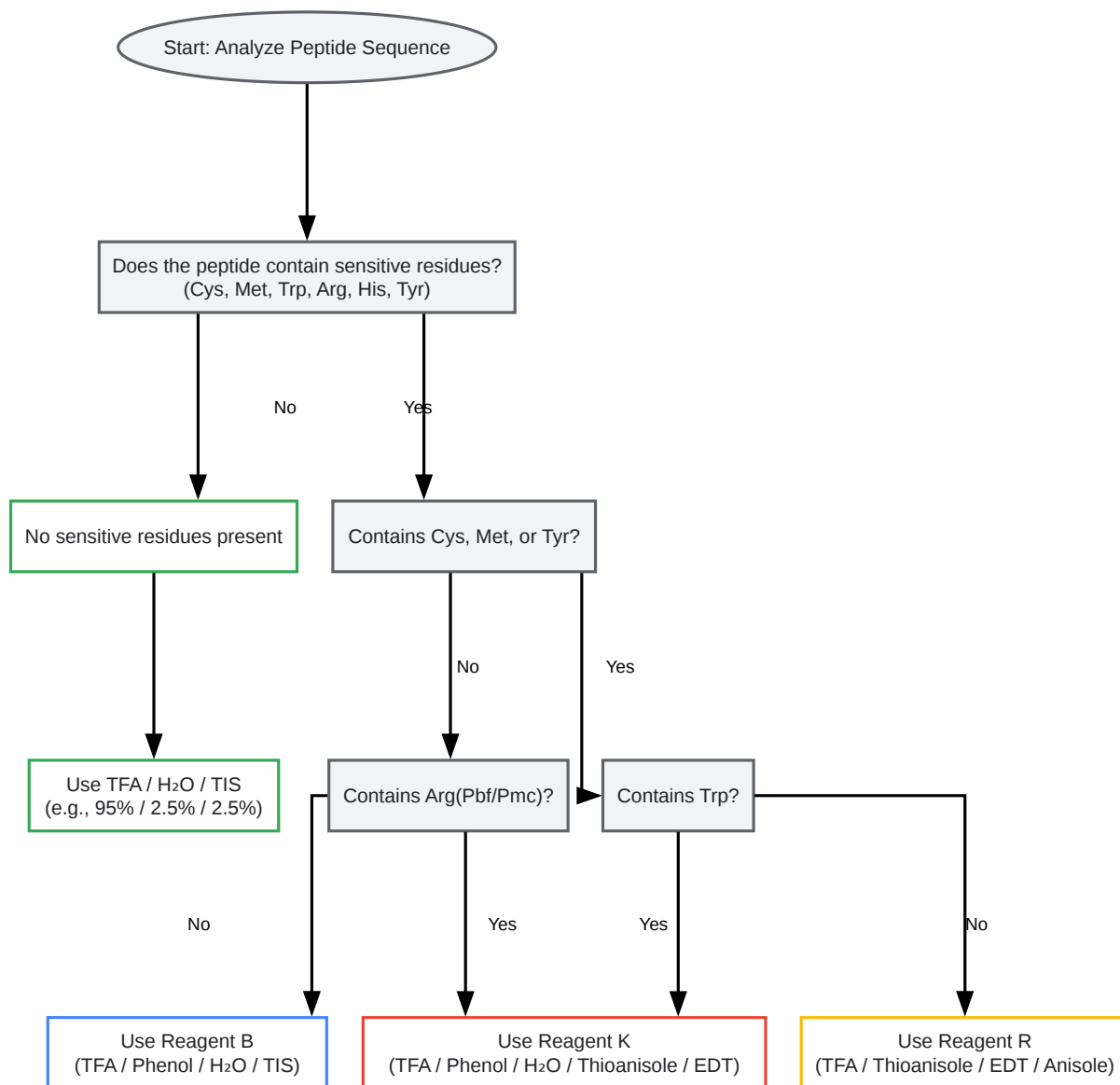
Frequently Asked Questions (FAQs)

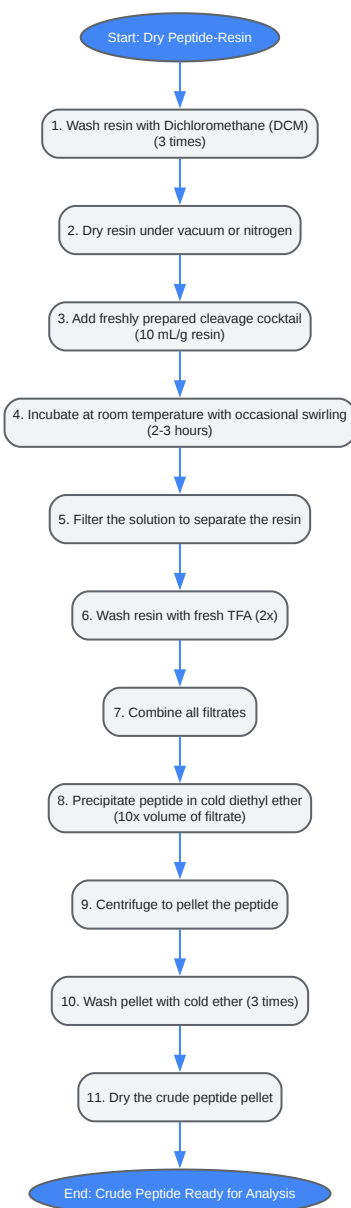
Q1: What is **Fmoc-10-Adc-OH** and how does it affect cleavage?

Fmoc-10-Adc-OH is an N-Fmoc protected derivative of 10-aminodecanoic acid.^[1] It is a linear, aliphatic amino acid used as a spacer or linker in peptide synthesis to introduce a specific length and flexibility to the peptide structure. The 10-Adc-OH side chain itself is a simple, non-reactive alkyl chain. Therefore, its presence does not necessitate any special cleavage conditions. The choice of cleavage cocktail is dictated entirely by the other amino acids present in your peptide sequence and their respective side-chain protecting groups.

Q2: How do I select the right cleavage cocktail for my peptide?

The selection of a cleavage cocktail is one of the most critical steps in peptide synthesis.^[2] It depends on the composition of your peptide, specifically the presence of "sensitive" amino acid residues that are prone to modification by reactive species generated during cleavage.^{[2][3]} Use the decision tree diagram below to guide your selection.





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